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Compound of Interest

Compound Name: Niraparib hydrochloride

Cat. No.: B1511887

For researchers and drug development professionals navigating the landscape of PARP
inhibitors, understanding the comparative cost-effectiveness of niraparib and olaparib is crucial
for informing research directions and clinical trial design. This guide provides an objective
comparison of the two drugs, supported by experimental data from pivotal clinical trials and
economic analyses.

Executive Summary

Both niraparib and olaparib have demonstrated significant efficacy as maintenance therapies
for recurrent ovarian cancer, extending progression-free survival (PFS). However, their cost-
effectiveness profiles present a more nuanced picture. Generally, studies suggest that in
certain patient populations, niraparib may offer a more favorable incremental cost-effectiveness
ratio (ICER) compared to olaparib, although findings can vary based on the specific patient
subgroup (e.g., presence of a germline BRCA mutation) and the specific economic model
employed. This guide delves into the data underpinning these conclusions.

Data Presentation: Efficacy and Cost-Effectiveness

The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Efficacy in Pivotal Clinical Trials
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Median

Hazard Ratio

o ) Patient Progression-
Clinical Trial Drug . . (HR) vs.
Population Free Survival
Placebo
(PFS)
Platinum-
Sensitive
ENGOT- ) ) Recurrent
Niraparib ) 21.0 months 0.27
OV16/NOVA Ovarian Cancer
(gBRCAmMut
cohort)
Platinum-
Sensitive
Recurrent
) 9.3 months 0.45
Ovarian Cancer
(non-gBRCAmMut
cohort)
Platinum-
Sensitive
SOLO2/ENHOT- )
Olaparib Relapsed 19.1 months 0.30
Ov21 )
Ovarian Cancer
(gBRCAmMut)
Platinum-
Sensitive
) Relapsed Serous
Study 19 Olaparib i 11.2 months 0.18
Ovarian Cancer
(BRCAmMut
subgroup)

Table 2: Comparative Cost-Effectiveness Analyses
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Incremental
Study .
] . Patient Cost- .
(Economic Comparison . . Conclusion
Population Effectiveness
Model) .
Ratio (ICER)
Niraparib was
) Platinum- the more
Chhina et al. _ _ N _
o Niraparib vs. Sensitive $235,000 per effective
(Decision Tree ] )
Placebo Recurrent PFS life-year treatment option

Model)

Ovarian Cancer

with slightly
higher PFS.[1]

Olaparib vs.

Placebo

$287,000 per
PFS life-year

Olaparib was
extended-
dominated by
niraparib.[1]

Niraparib vs.

Olaparib

$117,000 per
quality-adjusted
PFS life-year

Niraparib was
associated with
higher net
benefits
compared with
placebo only
when
willingness-to-

pay values were

above $210K per

PFS life-year
thresholds.[1]

Leung et al.
(Decision

Analysis Model)

Olaparib vs.

Placebo

Recurrent
Platinum-
Sensitive

Ovarian Cancer

Olaparib was
NT$1,804,785

per PFS-LY

more cost-
effective.[2][3]

Niraparib vs.

Placebo

NT$2,340,265
per PFS-LY

Olaparib was
estimated to be
less costly and

more effective
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compared to
niraparib.[2][3]

Niraparib was

estimated to be

Guy et al. Niraparib vs. Recurrent
o _ _ US$68,287/QAL less costly and

(Decision- Routine Ovarian Cancer i

) ) more effective
Analytic Model) Surveillance (gBRCAmMut)

compared to
olaparib.[4]
Niraparib vs. Recurrent
. i US$108,287/QA
Routine Ovarian Cancer Ly [4]
Surveillance (non-gBRCAmMut)
_ _ Recurrent ]

Niraparib vs. ) Cost saving of

] Ovarian Cancer [4]
Olaparib US$8,799

(gBRCAmMut)
] ) Recurrent )

Niraparib vs. _ Cost saving of

] Ovarian Cancer [4]
Olaparib US$22,236

(non-gBRCAmMut)

Table 3: Comparative Safety Profile (Grade 3/4 Adverse Events)

Adverse Event

Niraparib (ENGOT-

Olaparib (SOLO2)

OV16/NOVA)
Thrombocytopenia 34% 1%
Anemia 25% 19%
Neutropenia 20% 5%
) Not Reported in SOLO2 top-
Hypertension 8.2% ]
line data

_ Not Reported in SOLO2 top-

Fatigue 5.7%

line data

Experimental Protocols
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ENGOT-OV16/NOVA Trial (Niraparib)

o Study Design: This was a randomized, double-blind, placebo-controlled phase 3 trial.[1]

o Patient Population: Patients with platinum-sensitive recurrent ovarian cancer were enrolled
and assigned to one of two cohorts based on the presence or absence of a germline BRCA
mutation (gBRCAmut and non-gBRCAmut).[1]

« Intervention: Patients were randomized in a 2:1 ratio to receive either niraparib (300 mg once
daily) or a placebo.[1]

e Primary Endpoint: The primary endpoint was progression-free survival (PFS).[1]

SOLO2/ENHOT-Ov21 Trial (Olaparib)

o Study Design: This was a randomized, double-blind, placebo-controlled, phase 3 trial.[2][3]

» Patient Population: The trial enrolled patients with platinum-sensitive, relapsed ovarian
cancer with a germline BRCA1/2 mutation.[2][3]

 Intervention: Patients were randomized to receive either olaparib tablets (300 mg twice daily)
or a placebo.

e Primary Endpoint: The primary endpoint was progression-free survival.[2][3]
Study 19 (Olaparib)
» Study Design: This was a randomized, double-blind, placebo-controlled phase 2 trial.

o Patient Population: The study included patients with platinum-sensitive, relapsed, high-grade
serous ovarian cancer. A retrospective analysis was performed on a subgroup of patients
with BRCA mutations.

« Intervention: Patients received either olaparib capsules (400 mg twice daily) or a placebo.

e Primary Endpoint: The primary endpoint was progression-free survival.

Signaling Pathways and Experimental Workflows
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Mechanism of Action of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA
breaks. In cancer cells with mutations in BRCAL or BRCA2 genes, the homologous
recombination repair pathway for double-strand breaks is deficient. Inhibition of PARP leads to
the accumulation of unrepaired single-strand breaks, which during DNA replication, result in
double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently
repaired, leading to cell death through a process known as synthetic lethality.
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Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.

Cost-Effectiveness Model Workflow

Cost-effectiveness analyses of niraparib and olaparib typically employ decision-analytic
models, such as decision trees or Markov models. These models simulate the disease
progression of a hypothetical cohort of patients and compare the costs and health outcomes
associated with different treatment strategies.
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Caption: General workflow of a cost-effectiveness analysis for PARP inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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